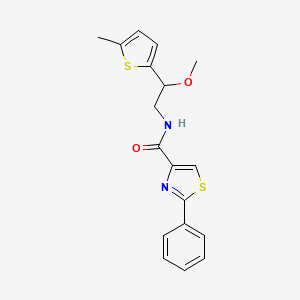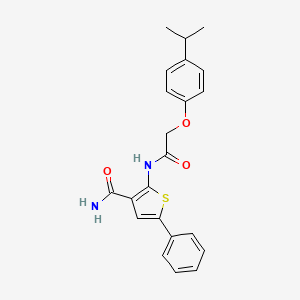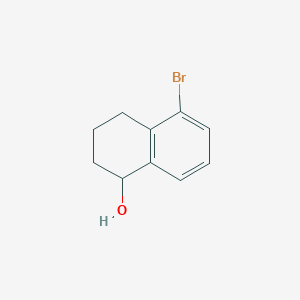
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is 1S/C10H11BrO/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12/h1,4-5,10,12H,2-3,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a solid at room temperature . It should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Central Nervous System Activity
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have been studied for their effects on the central nervous system. Research shows that certain derivatives impact serotonergic (5-HT1A) and dopaminergic (D2) systems. One study found that 5- and 8-amino isomers of a related compound had a significantly lower affinity for D2 and 5-HT1A receptors compared to their corresponding phenols, indicating potential applications in understanding receptor activity and CNS functions (Stjernlöf et al., 1993).
Synthesis and Resolution of Enantiomers
The chemical has been used in the synthesis and resolution of cyclic trans-bromohydrin enantiomers. A study showed that trans-Bromohydrins of 1,2,3,4-tetrahydronaphthalene and related compounds were isolated in optically pure forms, important for understanding stereochemistry and enantiomeric purity in chemical synthesis (Balani et al., 1983).
Electrocyclic Ring Closure in Synthesis
A study explored the use of 2-Bromo-1-vinyl-3,4-dihydronaphthalene, a close derivative, in the synthesis of chrysenes and other phenanthrenes. The study highlighted the potential of these compounds in complex organic synthesis through electrocyclic ring closure (Gilchrist & Summersell, 1988).
Photoreactions in Organic Chemistry
Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a related compound, was studied for its photoreaction with amines. This study contributes to the field of photochemistry, particularly in understanding radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes (Hasegawa, 1997).
Retinoid X Receptor-Selective Retinoids Synthesis
Research has been conducted on the synthesis of retinoids using derivatives of 1,2,3,4-tetrahydronaphthalene. This is crucial in the development of treatments for non-insulin-dependent diabetes mellitus (NIDDM) and showcases the broader therapeutic potential of these compounds (Faul et al., 2001).
Development of Asymmetric Synthesis Methods
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have been utilized in developing new methods for asymmetric synthesis. This is particularly important in the field of medicinal chemistry and drug development, where the synthesis of optically active compounds is critical (Suzuki et al., 1986).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if you feel unwell .
Wirkmechanismus
Result of Action
The molecular and cellular effects of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDJGVSGTZKGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)
![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)
![N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2771643.png)
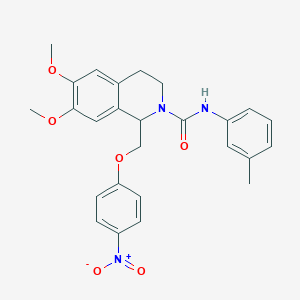

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771652.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)
![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)
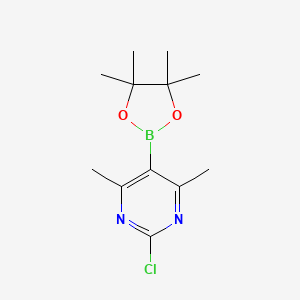
![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)

